molecular formula C20H24N2O3 B367436 3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(3,5-DIMETHOXYPHENYL)PROPANAMIDE CAS No. 489397-77-5

3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(3,5-DIMETHOXYPHENYL)PROPANAMIDE

Cat. No.: B367436
CAS No.: 489397-77-5
M. Wt: 340.4g/mol
InChI Key: KNVSBTYKAKVYIE-UHFFFAOYSA-N
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Description

3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(3,5-DIMETHOXYPHENYL)PROPANAMIDE is a synthetic organic compound that belongs to the class of isoquinoline derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. It features a complex structure with both isoquinoline and dimethoxyphenyl moieties, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(3,5-DIMETHOXYPHENYL)PROPANAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Isoquinoline Derivative: The starting material, 3,4-dihydroisoquinoline, is prepared through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone.

    Amidation Reaction: The isoquinoline derivative is then reacted with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the corresponding amide.

    Final Product Formation: The intermediate product undergoes further purification and characterization to yield the final compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, reaction conditions, and purification techniques to ensure the efficient production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(3,5-DIMETHOXYPHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the isoquinoline moiety to tetrahydroisoquinoline.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives. Substitution reactions result in various substituted isoquinoline and phenyl derivatives.

Scientific Research Applications

3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(3,5-DIMETHOXYPHENYL)PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: Research focuses on its interactions with biological targets, such as receptors and enzymes, to understand its pharmacokinetic and pharmacodynamic properties.

    Chemical Biology: The compound is used as a tool to probe biological pathways and mechanisms, providing insights into cellular processes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(3,5-DIMETHOXYPHENYL)PROPANAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biological pathways. For example, it may act as an agonist or antagonist at certain receptors, leading to changes in cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-phenylpropanamide: Lacks the dimethoxy groups on the phenyl ring.

    3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(4-methoxyphenyl)propanamide: Contains a single methoxy group on the phenyl ring.

    3-(3,4-dihydro-2(1H)-isoquinolinyl)-N-(3,4-dimethoxyphenyl)propanamide: Has methoxy groups at different positions on the phenyl ring.

Uniqueness

The presence of two methoxy groups at the 3 and 5 positions on the phenyl ring of 3-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-N~1~-(3,5-DIMETHOXYPHENYL)PROPANAMIDE distinguishes it from similar compounds. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and pharmacological properties, making it a unique and valuable molecule for research and potential therapeutic applications.

Properties

CAS No.

489397-77-5

Molecular Formula

C20H24N2O3

Molecular Weight

340.4g/mol

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(3,5-dimethoxyphenyl)propanamide

InChI

InChI=1S/C20H24N2O3/c1-24-18-11-17(12-19(13-18)25-2)21-20(23)8-10-22-9-7-15-5-3-4-6-16(15)14-22/h3-6,11-13H,7-10,14H2,1-2H3,(H,21,23)

InChI Key

KNVSBTYKAKVYIE-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)NC(=O)CCN2CCC3=CC=CC=C3C2)OC

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CCN2CCC3=CC=CC=C3C2)OC

Origin of Product

United States

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